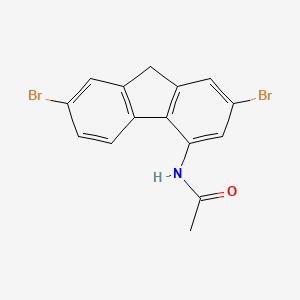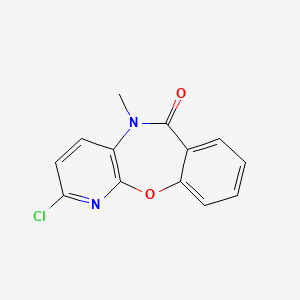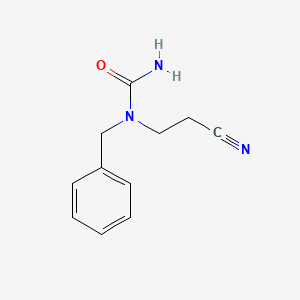
1-Benzyl-1-(2-cyanoethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-1-(2-cyanoethyl)urea is an organic compound with the molecular formula C11H13N3O. It is a urea derivative characterized by the presence of a benzyl group and a cyanoethyl group attached to the nitrogen atoms of the urea moiety.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-(2-cyanoethyl)urea can be synthesized through the reaction of benzylamine with 2-cyanoethyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 1-Benzyl-1-(2-cyanoethyl)urea undergoes various chemical reactions, including:
Reduction: Reduction reactions may convert the cyano group to an amine group, resulting in the formation of 1-benzyl-1-(2-aminoethyl)urea.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: 1-Benzyl-1-(2-aminoethyl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学研究应用
1-Benzyl-1-(2-cyanoethyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Benzyl-1-(2-cyanoethyl)urea is not well-documented. it is likely to interact with biological molecules through its functional groups. The cyano group may participate in hydrogen bonding or nucleophilic interactions, while the urea moiety can form hydrogen bonds with various biological targets .
相似化合物的比较
1-Benzyl-1-(2-aminoethyl)urea: A reduced form of 1-Benzyl-1-(2-cyanoethyl)urea with an amine group instead of a cyano group.
1-Benzyl-3-(2-cyanoethyl)urea: A structural isomer with the cyanoethyl group attached to a different nitrogen atom.
N-Benzyl-N-(2-cyanoethyl)carbamate: A related compound with a carbamate instead of a urea moiety.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
717-73-7 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC 名称 |
1-benzyl-1-(2-cyanoethyl)urea |
InChI |
InChI=1S/C11H13N3O/c12-7-4-8-14(11(13)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2,(H2,13,15) |
InChI 键 |
RXKAMACKHPSYRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


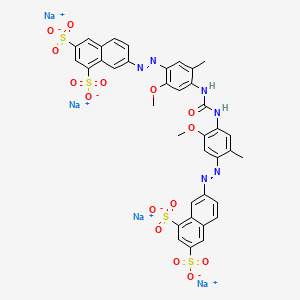

![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)
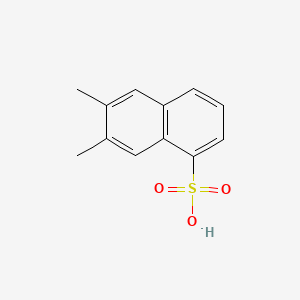


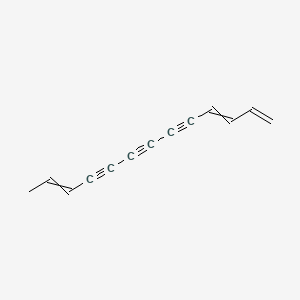
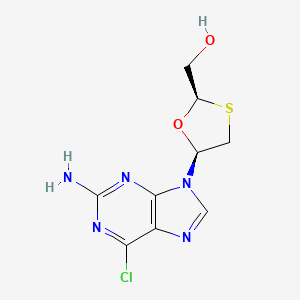
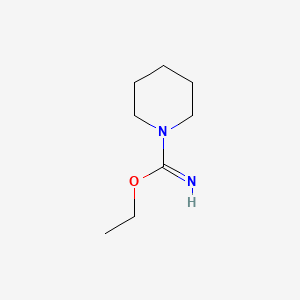
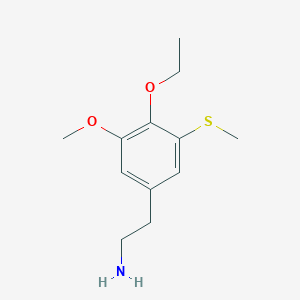
![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)

